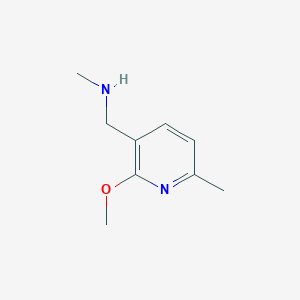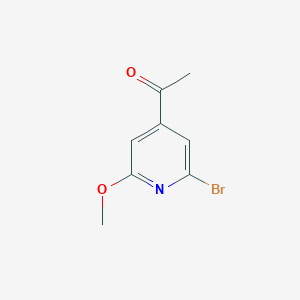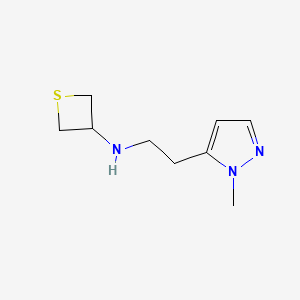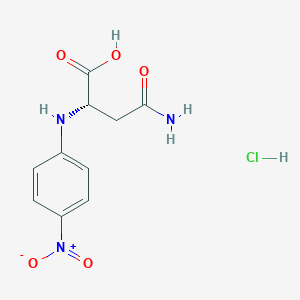
Ethyl 4,5-dibromoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dibromoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the quinoline ring, along with an ethyl ester group at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to minimize environmental impact .
化学反应分析
Types of Reactions
Ethyl 4,5-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids, aryl halides.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling: Biaryl and diaryl derivatives.
科学研究应用
Ethyl 4,5-dibromoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of Ethyl 4,5-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring structure allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective against certain pathogens and cancer cells .
相似化合物的比较
Ethyl 4,5-dibromoquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-quinazolone-2-carboxylate: Similar in structure but lacks bromine atoms, leading to different chemical reactivity and biological activity.
4,6-Dichloroquinoline: Contains chlorine atoms instead of bromine, resulting in different substitution patterns and applications.
2,4,6-Trisubstituted quinolines: More complex derivatives with varied substitution patterns, offering diverse chemical and biological properties
属性
分子式 |
C12H9Br2NO2 |
|---|---|
分子量 |
359.01 g/mol |
IUPAC 名称 |
ethyl 4,5-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)10-6-8(14)11-7(13)4-3-5-9(11)15-10/h3-6H,2H2,1H3 |
InChI 键 |
CBZIOIGQNFWQEZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C(=CC=C2)Br)C(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















